molecular formula C12H10ClF2NO B11726224 1-Chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one

1-Chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one

Cat. No.: B11726224
M. Wt: 257.66 g/mol
InChI Key: YKXKVXYFTOPCBS-UHFFFAOYSA-N
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Description

1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluorobut-3-en-2-one is a synthetic organic compound that features a unique combination of a chloro group, difluorobutene, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluorobut-3-en-2-one typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Difluorobutene Chain:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluorobut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluorobut-3-en-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers or materials with unique electronic or optical properties.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluorobut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the chloro and difluorobutene groups may influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluorobut-3-en-2-one: can be compared with other indole derivatives, such as:

Uniqueness

The uniqueness of 1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluorobut-3-en-2-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H10ClF2NO

Molecular Weight

257.66 g/mol

IUPAC Name

1-chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one

InChI

InChI=1S/C12H10ClF2NO/c13-12(14,15)11(17)6-8-16-7-5-9-3-1-2-4-10(9)16/h1-4,6,8H,5,7H2

InChI Key

YKXKVXYFTOPCBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C=CC(=O)C(F)(F)Cl

Origin of Product

United States

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